DDD86481
Description
Contextualization within N-Myristoyltransferase Inhibitor Research
N-myristoyltransferase (NMT) is an enzyme that catalyzes the irreversible attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of various eukaryotic and viral proteins. This post-translational modification, known as N-myristoylation, is essential for the function of numerous proteins involved in critical cellular processes, including signal transduction, membrane targeting, and protein-protein interactions. acs.orgnih.govresearchgate.net Due to its vital role in cellular viability and function, particularly in pathogens and cancer cells, NMT has emerged as a compelling therapeutic target. researchgate.netresearchgate.net
Inhibitors of NMT, such as DDD86481, interfere with this crucial modification, leading to the disruption of protein function and ultimately cell death. Research into NMT inhibitors has explored their potential across various diseases, including parasitic infections and cancer. nih.govresearchgate.netresearchgate.net this compound is recognized as a potent, small-molecule inhibitor of both human NMT isoforms, NMT1 and NMT2. researchgate.netselleckchem.com Studies have shown that inhibiting NMT can lead to dose-responsive loss of N-myristoylation on a wide range of protein targets in cells, resulting in cytotoxicity in cancer cells. researchgate.net
Detailed research findings on the inhibitory activity of this compound against NMT isoforms have been reported. For instance, in vitro studies have shown that this compound inhibits NMT1 and NMT2 with low nanomolar half-maximal inhibitory concentration (IC50) values. selleckchem.com
Here is a table summarizing representative in vitro NMT inhibition data for this compound:
| Enzyme | IC50 (nM) | Reference |
| Human NMT1 | 5 | selleckchem.com |
| Human NMT2 | 8 | selleckchem.com |
| Aspergillus fumigatus NMT | 12 | researchgate.net |
Note: The interactive nature of this table is simulated in this text-based format. In an interactive version, users might be able to sort or filter the data.
The study of structure-activity relationships (SAR) has been crucial in the development of NMT inhibitors. This compound is a derivative of DDD85646, another NMT inhibitor, and its increased potency and anti-tumor activity in vitro have been linked to structural differences, such as the presence of an isobutyl group attached to its pyrazole (B372694) ring. nih.govmdpi.com
Historical Perspective of this compound Discovery and Repurposing from Neglected Tropical Disease Programs
The discovery of this compound is rooted in research programs focused on neglected tropical diseases (NTDs), specifically African sleeping sickness, caused by the parasite Trypanosoma brucei. dundee.ac.ukdundee.ac.ukreportablenews.com N-myristoylation is an essential function in this parasite, making NMT a viable drug target for trypanosomiasis. dundee.ac.ukdundee.ac.uk
This compound was originally developed by the Drug Discovery Unit at the University of Dundee as part of a program aimed at finding treatments for African sleeping sickness, funded by organizations like the Wellcome Trust. dundee.ac.ukdundee.ac.ukreportablenews.com The compound is an analogue of DDD85646, which also inhibited NMT in the parasite. dundee.ac.ukdundee.ac.uk While DDD85646 showed effectiveness against the parasite, it was not suitable for treating the later stages of the disease that affect the brain due to poor blood-brain barrier penetration. dundee.ac.ukdundee.ac.ukdundee.ac.uk this compound also demonstrated rapid killing of trypanosomes in vitro and in vivo, curing trypanosomiasis in mice, but similarly lacked blood-brain barrier penetration, limiting its utility for late-stage sleeping sickness. dundee.ac.uk
During this research into NMT inhibitors for NTDs, the Dundee team made a serendipitous discovery: compounds like this compound could also effectively kill certain human cancer cells through the same mechanism of NMT inhibition. dundee.ac.ukdundee.ac.uk This finding opened a new avenue for the potential repurposing of this compound and related compounds for oncology. dundee.ac.ukdundee.ac.ukdundee.ac.uk The potential of NMT as a target in various diseases, including cancer, was recognized due to its role in many cellular functions. dundee.ac.uk
The observation that some cancers exhibit the loss of one NMT isoform (either NMT1 or NMT2) suggested that targeting the remaining isoform with an inhibitor like this compound could selectively kill cancer cells while sparing healthy cells that retain both isoforms. dundee.ac.uk This selective cytotoxicity against cancer cells in vitro has been demonstrated for this compound. reportablenews.com
The entire family of related NMT-inhibiting compounds, including this compound (later known as PCLX-001 and subsequently zelenirstat), was licensed by Pacylex Pharmaceuticals, Inc. in 2017. dundee.ac.ukdundee.ac.ukdundee.ac.ukreportablenews.com This marked a significant step in repurposing these compounds for cancer treatment, particularly leukemia and lymphoma, and later, solid tumors. dundee.ac.ukdundee.ac.ukreportablenews.com The transition of this compound from an NTD drug discovery program to an oncology asset highlights the efficiency and potential of drug repurposing, leveraging existing knowledge about a compound's mechanism of action and initial safety profiling. tbzmed.ac.irnih.gov
Here is a timeline illustrating key historical points in the discovery and repurposing of this compound:
| Year | Event | Significance |
| Prior to 2017 | Discovery and development as part of African sleeping sickness program at University of Dundee. | Initial identification as a potent NMT inhibitor effective against trypanosomes. |
| During NTD research | Discovery of cytotoxicity against human cancer cells. | Identification of potential for repurposing in oncology. |
| 2017 | Licensing of this compound and related compounds to Pacylex Pharmaceuticals. | Formal transition to development for cancer therapy. |
| Post-2017 | Development as PCLX-001/zelenirstat for oncology indications. | Advancement towards clinical trials for leukemia, lymphoma, and solid tumors. |
Note: The interactive nature of this table is simulated in this text-based format. In an interactive version, users might be able to expand entries for more detail or filter by significance.
The repurposing of this compound underscores the interconnectedness of research across different disease areas and the potential for academic drug discovery units to contribute lead compounds with unexpected therapeutic applications. dundee.ac.ukdundee.ac.ukdundee.ac.uk
Properties
Molecular Formula |
C23H28Cl2N6O2S |
|---|---|
Molecular Weight |
523.48 |
IUPAC Name |
2,6-dichloro-N-(3-isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O2S/c1-14(2)21-22(15(3)30(4)28-21)29-34(32,33)23-18(24)11-17(12-19(23)25)16-5-6-27-20(13-16)31-9-7-26-8-10-31/h5-6,11-14,26,29H,7-10H2,1-4H3 |
InChI Key |
CHDKOQZIUHMUER-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C)C(C)=C1NS(C2=C(Cl)C=C(C3=CC=NC(N4CCNCC4)=C3)C=C2Cl)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDD86481; DDD 86481; DDD-86481 |
Origin of Product |
United States |
Preclinical Pharmacological and Biological Characterization of Ddd86481
In Vitro Studies of DDD86481
In vitro studies have extensively characterized the inhibitory profile and cellular effects of this compound, highlighting its potential as a therapeutic agent.
Enzyme Inhibition Kinetics of Human NMT1 and NMT2 by this compound
This compound functions as a potent dual inhibitor of both human NMT1 and NMT2 isoforms. In vitro studies have determined its inhibitory constants (IC50) against these enzymes. This compound inhibits NMT1 with an IC50 of 5 nM and NMT2 with an IC50 of 8 nM. selleckchem.comselleck.cn This indicates that this compound is a potent inhibitor of both human NMT isoforms at nanomolar concentrations. Compared to its derivative DDD85646, this compound demonstrates higher potency against NMTs. mdpi.comddg-pharmfac.net
Table 1: In Vitro Enzyme Inhibition Kinetics of Human NMT1 and NMT2 by this compound
| Enzyme | IC50 (nM) |
| Human NMT1 | 5 selleckchem.comselleck.cn |
| Human NMT2 | 8 selleckchem.comselleck.cn |
Cellular Myristoylation Inhibition Profiles and Global Proteoform Impact
Inhibition of NMT by this compound leads to a reduction in the myristoylation of target proteins within cells. This abrogation of myristoylation can impact the localization and function of numerous cellular proteins. Differential proteomics analysis has revealed that inhibiting NMT1, for instance, can significantly reduce the levels of certain mitochondrial respiratory complex I proteins, in addition to affecting signaling proteins. researchgate.net The lack of myristoylation can also lead to the degradation of certain unmyristoylated proto-oncogenic proteins via a glycine-specific N-degron pathway. aacrjournals.orgresearchgate.net Studies have documented that this compound impacts the global myristoylation of proteins in lymphoma cells. researchgate.net
Modulation of Cellular Signaling Pathways by this compound (e.g., B-cell Receptor, Src Family Kinases)
Myristoylation is crucial for the function of many proteins involved in signal transduction pathways, particularly those associated with membranes. This compound, by inhibiting NMT, disrupts these critical modifications, thereby modulating various signaling cascades. This compound inhibits early B-cell receptor (BCR) signaling. selleckchem.comselleck.cn Signaling through the BCR is initiated by Src-family kinases (SFKs), such as Lyn, Fyn, Blk, and Lck, which require myristoylation for membrane association and function. researchgate.netmdpi.comresearchgate.netcellsignal.comnih.govresearchgate.net this compound can nullify the Nα-myristoylation of Src family kinases and promote their degradation, leading to cancer cell death in vitro. researchgate.netmdpi.comresearchgate.net Specifically, it inhibits the myristoylation of Lyn and HGal, key components of the BCR complex, disrupting downstream SFKs and selectively inducing apoptosis in cancer cells. reportablenews.com
Impact on Mitochondrial Function and Oxidative Phosphorylation Pathways
Recent research indicates that this compound impacts mitochondrial function, particularly oxidative phosphorylation (OXPHOS). reportablenews.comresearchgate.netnih.govmdpi.comnih.gov Differential proteomics analysis revealed that a major impact of inhibiting NMT1 genetically was a reduction in mitochondrial respiratory complex I proteins. researchgate.net The most downregulated myristoylated mitochondrial protein identified was NDUFAF4, a complex I assembly factor. researchgate.net Knockout of NDUFAF4 or in vitro treatment with this compound (zelenirstat) resulted in the loss of complex I, leading to impaired oxidative phosphorylation and respiration, which subsequently impacted cellular metabolomes. researchgate.net Studies in acute myeloid leukemia cells have shown that this compound disrupts growth signaling and energy production in the mitochondria. reportablenews.com Furthermore, new studies indicate that this compound similarly impacts aggressive breast cancer cells, decreasing mitochondrial complex I formation and activity in triple-negative breast cancer cells. reportablenews.com this compound has been shown to reduce both oxidative phosphorylation and glycolysis in triple-negative breast cancer cells. reportablenews.com Inhibition of myristoylation by NMT inhibitors can also cause mitochondrial ferrous iron overload and oxidative stress. researchgate.netaacrjournals.org
In Vivo Preclinical Models of this compound Activity
Preclinical in vivo studies have evaluated the activity of this compound in various animal models, particularly those involving human cancer xenografts. These studies aim to assess the compound's efficacy in a living system. This compound has been successfully used in preclinical oncological models. mdpi.comddg-pharmfac.net In mice bearing established human tumor xenografts, this compound has achieved tumor growth inhibition in cell line-derived xenografts from breast and lung carcinomas. reportablenews.comnih.govresearchgate.netbiospace.comreportablenews.com More profoundly, significant tumor regression and complete remissions have been observed in patient-derived xenograft models of refractory diffuse large B-cell lymphoma (DLBCL). researchgate.net This efficacy in DLBCL models was associated with the loss of myristoylation-dependent proteins like Src-Lyn and human germinal center-associated lymphoma (HGAL), which inhibited B-cell receptor survival signaling. researchgate.net this compound has also produced similarly profound remissions in cell line and patient-derived xenograft models of AML. researchgate.net Preclinical data suggests this compound has potential efficacy in leukemia and lymphoma, as well as solid tumors like breast cancer. reportablenews.com Daily oral administration of this compound to immunodeficient mice bearing human MDA-MB-231 breast cancer xenografts produced significant dose-dependent tumor growth inhibition. nih.govresearchgate.net Animal models have shown that this compound can regress hematologic malignancies and inhibit the growth of lung and breast cancer tumors. medpath.comreportablenews.combiospace.comreportablenews.com
Table 2: Summary of In Vivo Preclinical Activity of this compound
| Cancer Type (Model) | Observed Effect | Associated Mechanism (if noted) |
| Breast Carcinoma (cell line xenografts) | Tumor growth inhibition reportablenews.comnih.govresearchgate.netbiospace.comreportablenews.com | |
| Lung Carcinoma (cell line xenografts) | Tumor growth inhibition reportablenews.comresearchgate.netbiospace.comreportablenews.com | |
| Refractory DLBCL (patient-derived xenografts) | Tumor regression, complete remissions researchgate.net | Loss of myristoylation of Src-Lyn and HGAL, inhibition of BCR survival signaling researchgate.net |
| AML (cell line and patient-derived xenografts) | Profound remissions researchgate.net | Triggers apoptosis and cell death medpath.comreportablenews.combiospace.com |
| Hematologic Malignancies (animal models) | Regression medpath.comreportablenews.combiospace.comreportablenews.com |
Efficacy in Xenograft Models of Hematologic Malignancies
Preclinical studies have demonstrated the efficacy of this compound in xenograft models of hematologic malignancies. nih.govresearchgate.netresearchgate.net In subcutaneous AML cell line-derived xenografts, this compound monotherapy generated complete remissions. reportablenews.comonclive.com The compound also showed dose-dependent anticancer activity in an AML MV-4-11 cell line derived xenograft and two AML patient-derived xenografts. reportablenews.com In tail-vein injected patient-derived xenograft models of AML, treatment with this compound resulted in a significant reduction, up to 95%, of human CD45+ cells in peripheral blood and bone marrow, which includes the malignant stem cell population associated with disease relapse. reportablenews.comonclive.com Profound tumor regression and complete remissions were also observed in patient-derived xenograft models of refractory Diffuse Large B-cell Lymphoma (DLBCL). nih.gov This efficacy in DLBCL models was linked to the loss of myristoylation-dependent proteins like Src-Lyn and human germinal center-associated lymphoma (HGAL), which are involved in B-cell receptor survival signaling. nih.gov this compound has been shown to inhibit the growth of hematological cancer cells at concentrations lower than those of dasatinib (B193332) and ibrutinib (B1684441) in vitro. researchgate.net
Efficacy in Animal Models of Solid Tumors (e.g., Lung and Breast Cancer)
Beyond hematologic malignancies, this compound has also shown efficacy in animal models of solid tumors, including lung and breast cancer. reportablenews.comreportablenews.combiospace.comstreetinsider.commedpath.com Preclinical data indicates that the compound can inhibit the growth of lung and breast cancer tumors in animal models. reportablenews.comreportablenews.combiospace.comstreetinsider.commedpath.com Specifically, in mice bearing established human tumor xenografts, this compound achieved tumor growth inhibition in cell line-derived xenografts from breast and lung carcinomas. nih.gov A significant dose-dependent inhibitory effect on breast cancer cell growth was observed in mice bearing MDA-MB-231 breast cancer cell line xenografts. researchgate.net This finding supports the therapeutic potential of this compound for solid breast tumors in vivo. researchgate.net While preclinical xenograft models suggested DLBCL might be more sensitive, clinical benefits, including stable disease, have been observed in patients with heavily pretreated advanced solid tumors. nih.gov
Pharmacodynamic Biomarker Evaluation in Preclinical Models
Pharmacodynamic biomarkers are utilized in preclinical studies to assess a compound's effects on its target and downstream pathways. crownbio.com Preclinical evaluation of this compound has included the investigation of pharmacodynamic biomarkers. Inhibition of N-myristoylation by this compound leads to the degradation of myristoylation-dependent proteins, such as Src family kinases (SFKs). nih.govresearchgate.net This degradation contributes to cancer cell death in vitro and in xenograft models. nih.govresearchgate.net In preclinical models, this compound has been shown to disrupt growth signaling and energy production in the mitochondria of acute myeloid leukemia cells. reportablenews.com Similar effects were observed in aggressive breast cancer cells. reportablenews.com Multiomics analysis identified oxidative phosphorylation as a vulnerability in cancer cells arising from myristoylation inhibition by this compound. researchgate.net Treatment with this compound resulted in the loss of Complex I and oxidative phosphorylation, impacting cellular metabolomes. researchgate.net While preclinical pharmacodynamic tests in normal circulating blood mononuclear cells did not show clear changes in NMT1 and NMT2 levels or selected NMT substrates like Lyn and HGAL, these proteins were lost in refractory DLBCL patient-derived xenograft models treated with this compound, inhibiting B-cell receptor survival signaling. researchgate.netnih.gov
Investigational Antifungal Activity of this compound
N-myristoyltransferase is considered a potential therapeutic target for the treatment of pathogenic fungal infections. researchgate.netnih.gov Fungal NMT is essential for the growth and viability of certain fungal species, such as Candida albicans and Cryptococcus neoformans. researchgate.netnih.gov Genetic disruption studies in Aspergillus fumigatus have shown that reduced expression of the gene encoding NMT affects cell morphogenesis and cell wall integrity. acs.orgresearchgate.netnih.gov
Enzyme Inhibition in Fungal N-Myristoyltransferases (e.g., Aspergillus fumigatus NMT)
This compound is a potent inhibitor of Aspergillus fumigatus NMT (AfNMT). acs.orgresearchgate.netmedkoo.comaobious.comresearchgate.netaobious.com Screening of an inhibitor library identified this compound as a pyrazole (B372694) sulphonamide derivative that inhibited AfNMT with an IC50 value of 12 nM in an SPA assay. nih.govacs.orgresearchgate.netresearchgate.net The compound targets the peptide binding site of AfNMT and interacts with an amino acid side chain that differs between the fungal and human enzymes, suggesting potential for fungal selectivity. nih.govacs.org this compound is also described as a Candida albicans NMT inhibitor with good fungal selectivity. medkoo.com
Molecular Mechanisms and Target Engagement of Ddd86481
Identification and Validation of NMT1 and NMT2 as Primary Molecular Targets
N-myristoylation is the covalent attachment of the 14-carbon fatty acid myristate to the N-terminal glycine (B1666218) residue of target proteins. aacrjournals.orgnih.gov This process is catalyzed by two human N-myristoyltransferases, NMT1 and NMT2. aacrjournals.orgnih.govresearchgate.netnih.gov Myristoylation is crucial for regulating protein function by increasing membrane affinity, facilitating protein-protein interactions, and preventing proteasomal degradation. aacrjournals.orgnih.govnih.gov
DDD86481 functions as a potent inhibitor of both human NMT1 and NMT2 proteins. selleckchem.comresearchgate.netnih.gov In vitro studies have demonstrated that this compound inhibits NMT1 with an IC50 of 5 nM and NMT2 with an IC50 of 8 nM. selleckchem.com This dual inhibition disrupts the myristoylation of numerous proteins, impacting diverse cellular pathways. reportablenews.comaacrjournals.org The catalytic domains of NMT1 and NMT2 are highly conserved, and current inhibitors like this compound generally target both isoforms. mdpi.com
Research has shown that NMT2 expression levels can vary significantly in cancer, particularly in hematologic malignancies, and may correlate with NMT1 dependency and prognosis. aacrjournals.orgnih.gov Epigenetic silencing of NMT2 has been observed in lymphoma cells and tumors. nih.gov The effectiveness of this compound in NMT2-deficient blood cancers suggests a potential synthetic lethal relationship, where the inhibition of the remaining NMT1 is particularly effective when NMT2 levels are low. reportablenews.comnih.gov
Here is a table summarizing the in vitro inhibitory activity of this compound against NMT1 and NMT2:
| Target | IC50 (in vitro) |
| NMT1 | 5 nM |
| NMT2 | 8 nM |
Elucidation of Downstream Molecular and Cellular Pathways
Inhibition of NMT1 and NMT2 by this compound leads to a cascade of downstream molecular and cellular effects, ultimately impacting cancer cell viability and survival. These effects stem from the disruption of protein myristoylation, which is essential for the proper localization, function, and stability of a wide range of cellular proteins. aacrjournals.orgnih.govnih.gov
Protein Degradation Mechanisms (e.g., N-degron Pathway for Unmyristoylated Proteins)
Myristoylation plays a critical role in protein stability, and the absence of this modification can lead to protein degradation. aacrjournals.orgnih.gov Specifically, proteins that fail to undergo myristoylation, particularly those with an exposed N-terminal glycine residue, can be targeted for degradation by the glycine-specific N-degron pathway. aacrjournals.orgnih.govresearchgate.netcaltech.edu This pathway recognizes and mediates the degradation of such proteins via the proteasome system, often involving E3 ubiquitin ligases like those containing ZYG11B and ZER1. researchgate.netresearchgate.net
This compound, by inhibiting NMTs, promotes the accumulation of unmyristoylated proteins. aacrjournals.orgresearchgate.net This can lead to the proteolytic removal of these proteins, including proto-oncogenic proteins and others involved in growth promotion. aacrjournals.orgnih.gov For instance, inhibition of myristoylation by this compound has been shown to nullify the myristoylation of Src family kinases (SFKs) and promote their degradation, contributing to cancer cell death. researchgate.netresearchgate.netmdpi.com This degradation can occur via the ubiquitin-proteasome system. researchgate.net
Disruption of Specific Protein Complexes (e.g., Respiratory Complex I Formation)
Beyond affecting individual protein stability, NMT inhibition by this compound can also disrupt the formation and function of specific protein complexes. A notable example is the impact on mitochondrial respiratory complex I. reportablenews.comaacrjournals.orgnih.govreportablenews.com
Studies have shown that genetic or pharmacological inhibition of myristoylation, including treatment with this compound (PCLX-001), significantly reduces the levels of mitochondrial respiratory complex I proteins. nih.govnih.gov NDUFAF4, a myristoylated protein involved in the assembly of complex I, is particularly affected, with its levels decreasing after NMT inhibition. nih.govnih.govresearchgate.net The reduction in complex I proteins and the subsequent loss of complex I activity lead to impaired oxidative phosphorylation and respiration. nih.govreportablenews.com This disruption of mitochondrial energy production is a significant factor in the toxicity of this compound towards certain cancer cells. nih.govreportablenews.com
Research suggests that the effects on respiratory complex I and oxidative phosphorylation might be specifically linked to NMT1 inhibition, as NMT2 knockout did not show the same impact on these pathways. nih.gov
Cellular Stress Responses Elicited by this compound (e.g., Endoplasmic Reticulum Stress)
Inhibition of NMTs by this compound can induce cellular stress responses, including endoplasmic reticulum (ER) stress. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net ER stress can be triggered by various factors that disrupt ER function, such as the accumulation of misfolded proteins. While the precise link between NMT inhibition and ER stress is still being elucidated, it is hypothesized that the disruption of protein myristoylation and the subsequent effects on protein folding, trafficking, or degradation contribute to ER dysfunction. nih.govresearchgate.net
Studies have demonstrated that this compound effectively inhibits myristoylation and leads to the induction of ER stress in cancer cells. aacrjournals.orgaacrjournals.org ER stress can, in turn, activate downstream pathways that influence cell fate, including the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Parthanatos)
A key outcome of this compound treatment is the induction of programmed cell death in cancer cells. medpath.comreportablenews.combiospace.comnih.govresearchgate.netacs.org This occurs through multiple mechanisms, including apoptosis and parthanatos. medpath.combiospace.comnih.govnih.govresearchgate.netacs.orgresearchgate.net
This compound has been shown to induce dose- and time-dependent apoptosis in various cancer cell lines at concentrations lower than those required to harm normal cells. researchgate.netnih.govresearchgate.net The induction of apoptosis is linked to the degradation of key survival signaling proteins, such as SFKs, following the inhibition of their myristoylation. aacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com This disruption of survival signals, particularly those downstream of the B-cell receptor in lymphoma cells, contributes to apoptotic cell death. reportablenews.comnih.gov
In addition to apoptosis, this compound has been identified as a novel inducer of parthanatos in cancer cells, particularly in aggressive lung carcinomas. nih.govresearchgate.net Parthanatos is a form of programmed cell death that is independent of caspase activation but dependent on the activation of poly-(ADP)-ribose polymerase (PARP). nih.govnih.gov It is characterized by the nuclear translocation of apoptosis-inducing factor (AIF) and large-scale DNA fragmentation. nih.govnih.gov The induction of parthanatos by NMT inhibition is linked to mitochondrial dysfunction, including mitochondrial iron overload. nih.govresearchgate.net The ability of this compound to induce parthanatos offers a potential strategy to target cancer cells that are resistant to apoptosis. nih.govresearchgate.net
Here is a table summarizing the programmed cell death pathways induced by this compound:
| Pathway | Mechanism |
| Apoptosis | Degradation of myristoylated survival proteins (e.g., SFKs), disruption of survival signaling. aacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com |
| Parthanatos | Induction linked to mitochondrial dysfunction and iron overload, PARP activation, AIF nuclear translocation. nih.govresearchgate.net |
Interplay with Other Biological Targets and Pathways (e.g., TIM17A Dependency in Lung Carcinoma)
While NMT1 and NMT2 are the primary molecular targets of this compound, its effects can intersect with and be influenced by other biological targets and pathways. An example of this interplay is observed in lung carcinoma cells, where sensitivity to myristoylation inhibition correlates with dependency on the mitochondrial transporter TIM17A. nih.govresearchgate.net
TIM17A (Translocase of inner mitochondrial membrane 17 homolog A) is a component of the TIM23 complex involved in the import of proteins into the mitochondria. nih.gov Research has revealed an unexpected connection between protein myristoylation, the mitochondrial import machinery, and iron homeostasis. nih.govresearchgate.net Inhibition of myristoylation by this compound in lung carcinoma cells leads to mitochondrial ferrous iron overload and induces parthanatos. nih.govresearchgate.net Silencing of TIM17A recapitulates these effects, suggesting that TIM17A is a critical downstream target of myristoylation inhibitors in these cells. researchgate.net
The dependency on TIM17A in aggressive lung carcinomas, particularly those with specific genetic mutations, highlights a novel axis (NMT-TIM17A) that could be exploited for therapeutic intervention. nih.govresearchgate.net This indicates that the efficacy of this compound may be influenced by the cellular context and the status of related pathways like mitochondrial protein import and iron metabolism. nih.govresearchgate.net
Furthermore, the pleiotropic effects of NMT inhibitors like this compound on cancer cells involve the interruption of numerous pathways essential for proliferation and survival, including Src family kinases, Wnt pathway, PI3K/AKT/mTOR signaling, autophagy, and others. reportablenews.com This broad impact on multiple cancer-related pathways contributes to the observed cytotoxicity of this compound. reportablenews.com
Structure Activity Relationship Sar and Medicinal Chemistry of Ddd86481 Analogs
Design and Synthesis of DDD86481 Derivatives for Comprehensive SAR Studies
This compound is a derivative of the prototypical NMT inhibitor DDD85646, specifically a pyrazole (B372694) sulfonamide compound. mdpi.comacs.orgnih.gov The key structural difference between this compound and DDD85646 lies in the presence of an isobutyl group attached to the pyrazole ring of this compound. mdpi.com This modification has been shown to contribute to this compound's increased potency compared to DDD85646. mdpi.com
Comprehensive SAR studies have involved the design and synthesis of numerous derivatives based on the pyrazole sulfonamide scaffold. These efforts aimed to understand how structural modifications impact NMT inhibitory activity, selectivity, and pharmacokinetic properties. For instance, modifications to the pyrazole sulfonamide series have been explored to improve blood-brain barrier permeability, which was a limitation for treating the central nervous system stage of African sleeping sickness with earlier compounds like DDD85646. researchgate.net Strategies included reducing polar surface area and capping the sulfonamide group. researchgate.net Replacing the core aromatic structure with a more flexible linker has also been investigated and found to significantly improve selectivity in some analogs. researchgate.net The synthesis of this compound itself has been described, for example, in US Patent #9828346 B2. aacrjournals.orgnih.gov
Computational Chemistry and Molecular Modeling for Ligand Design and Pharmacophore Elucidation
Computational chemistry and molecular modeling have played a crucial role in the design and understanding of this compound and its analogs. Techniques such as docking-based screening and molecular dynamics simulations have been employed to identify potential NMT inhibitors and evaluate the stability of protein-ligand complexes. mdpi.comnih.govresearchgate.net
Virtual screening protocols have been designed, for example, by considering the predicted charge of compounds at physiological pH, as this compound and related inhibitors like DDD85646 and IMP-1088 possess a net positive charge at neutral pH due to protonated groups like a piperazine (B1678402) or dimethylamino group. nih.gov Docking studies, utilizing tools like AutoDock Vina, have been used to assess and compare the binding affinities of different ligands. mdpi.comnih.gov The AutoDock affinity of this compound was found to be higher than that of DDD85646, consistent with its greater potency. mdpi.com
Molecular modeling has provided insights into the binding mode of this compound within the NMT active site. acs.org The compound binds in the peptide substrate pocket. acs.org The isobutyl group on the pyrazole ring of this compound is accommodated by packing against specific amino acid side chains within the binding pocket, including Phe155, Phe278, Val389, Ala391, and Val432. acs.org This hydrophobic complementarity contributes to the increased potency observed with this compound compared to DDD85646. acs.org Computational approaches also guide the design, synthesis, and development of drug-like compounds, including the use of predictive models to guide lead optimization. issuu.comresearchgate.net Advanced computational methods, such as those integrating quantum mechanics with supervised molecular dynamics, have been developed to prioritize compounds for synthesis by identifying protein hot spots and ranking flexible protein-ligand interactions. issuu.com
Identification of Key Pharmacophoric Features for NMT Inhibition
SAR studies and structural analysis of NMT inhibitors, including this compound, have helped identify key pharmacophoric features essential for potent NMT inhibition. A common structural element found in active compounds is the presence of distal benzene (B151609) rings. mdpi.com
A critical feature in the inhibitory mechanism of many NMT inhibitors, including the series to which this compound belongs, is the formation of a salt bridge interaction. mdpi.comresearchgate.netnih.gov This interaction occurs between a positively charged chemical group on the small molecule inhibitor and the negatively charged C-terminus of the NMT enzyme. mdpi.comresearchgate.netnih.gov In the scaffold related to this compound, a piperidine (B6355638) ring has been noted to make a key interaction through the formation of this salt bridge with the NMT's terminal carboxylate. researchgate.net Virtual screening efforts have also suggested that other positively charged groups, such as piperidine rings (instead of the piperazine in DDD85646 or dimethylamino in IMP-1088), can form this crucial salt bridge, suggesting novel pharmacophores. nih.gov
Analysis of the binding mode of this compound revealed that while it shares a similar binding pose to DDD85646, the sulfonamide group sits (B43327) lower in the active site, and the pyrazole ring rotates slightly to accommodate the bulkier isobutyl substituent. acs.org The interaction of the isobutyl group with surrounding hydrophobic residues is a key factor in enhancing potency. acs.org
Optimization Strategies for Potency and Selectivity in Preclinical Research
Preclinical studies have shown that this compound (PCLX-001) is a potent inhibitor of protein myristoylation in a concentration-dependent manner in cancer cell lines. nih.gov It has demonstrated marked inhibition of hematological and lymphoma cell lines in tissue culture and has achieved complete remissions in human cancers grown in immunodeficient mice and tumor responses in solid cancers in preclinical models. greenfirebio.commdpi.comnih.govnih.govresearchgate.netnih.gov The compound selectively kills hematological cancer cells in vitro compared to other cancer types or normal cells. nih.govgoogle.com
A key optimization strategy has involved identifying specific cancer types that are particularly sensitive to NMT inhibition. Research has shown that many cancers exhibit reduced or absent expression of NMT2. issuu.comaacrjournals.orgnih.govgoogle.com By targeting the remaining NMT1 enzyme in these cancers with an inhibitor like this compound, selective killing of cancer cells over healthy cells (which typically retain both NMT isoforms) can be achieved. issuu.comgoogle.com Preclinical data suggest that acute myeloid leukemia (AML) may be particularly sensitive to NMT inhibitors. greenfirebio.comdundee.ac.uk
Further optimization efforts have aimed at addressing limitations such as poor cell penetration in specific contexts, as observed with this compound's activity against Aspergillus fumigatus. acs.org While potent against the enzyme in vitro, its fungicidal activity was significantly lower, suggesting issues with penetrating the fungal cell wall. acs.org This highlights the importance of optimizing compounds for specific target environments and cellular uptake.
Pharmacokinetic and Adme Research in Preclinical Models for Ddd86481
Absorption and Distribution Studies in Animal Models
Studies in preclinical models have indicated that DDD86481 exhibits high oral bioavailability nih.govresearchgate.net. Following absorption, the compound is highly bound to plasma protein in these models nih.govresearchgate.net. Pharmacokinetic studies have confirmed rapid oral absorption nih.gov. While specific quantitative data on absorption rates or distribution volumes in various animal tissues were not detailed in the available information, the characterization of high oral bioavailability and significant plasma protein binding are key findings from preclinical distribution studies nih.govresearchgate.net. Quantitative whole-body autoradiography (QWBA) studies are a method used in preclinical species to assess the distribution, accumulation, and retention of drug material evotec.com.
Metabolic Pathways and Enzyme Involvement (e.g., CYP3A4) in Preclinical Species
Preclinical investigations into the metabolism of this compound have identified the liver as the primary site of metabolic transformation nih.govresearchgate.net. The main enzyme involved in the metabolism of this compound in preclinical models is CYP3A4 nih.govresearchgate.net. This metabolic process results in the formation of water-soluble metabolites nih.govresearchgate.net. Metabolite identification studies are commonly employed in preclinical and clinical phases to understand metabolite profiles and assess whether animal models adequately represent human metabolism evotec.combioivt.comadmescope.com.
Excretion Profiles in Preclinical Species
The water-soluble metabolites of this compound, generated primarily through CYP3A4-mediated metabolism in the liver, are subsequently excreted by the kidney in preclinical species nih.govresearchgate.net. Excretion studies in preclinical models are designed to characterize the rates and routes of elimination evotec.combioivt.comadmescope.com. These studies, often including mass balance assessments, aim to determine the total fate of drug-related material and the pathways of excretion, such as in urine, feces, or bile bioivt.comadmescope.comnih.gov.
Off-Target Receptor and Enzyme Activity Screening in Preclinical Contexts
Preclinical evaluation of this compound has included screening for potential off-target activity against a range of receptors and enzymes. Notably, screening has indicated that this compound has no relevant off-target kinase inhibition nih.govresearchgate.netresearchgate.net. Specifically, in vitro screening against 468 kinases and kinase mutants demonstrated no inhibition by this compound at concentrations up to 10 µM (5380 ng/mL), with only modest inhibition observed for three kinases researchgate.net. Furthermore, this compound has been shown not to inhibit the palmitoylation of Ras google.com.
| Property | Preclinical Finding (Animal Models) |
| Oral Bioavailability | High |
| Plasma Protein Binding | High |
| Primary Metabolism | Hepatic |
| Major Metabolizing Enzyme | CYP3A4 |
| Metabolite Solubility | Water-soluble |
| Primary Excretion Route for Metabolites | Renal |
| Off-Target Kinase Activity | No relevant inhibition |
| Inhibition of Ras Palmitoylation | No |
Synthetic Chemistry and Process Research for Ddd86481
Early Synthetic Route Development for Research Quantities
Early synthetic efforts for DDD86481 and related pyrazole (B372694) sulfonamide NMT inhibitors were described in patent literature and research publications google.comresearchgate.net. These initial routes were designed to produce research quantities of the compounds for biological screening and characterization.
One general method for preparing compounds like this compound involves reacting a sulfonyl compound with an intermediate compound containing a leaving group, such as a halide google.com. The specific details of the early route for this compound itself are referenced in a patent as "EXAMPLE this compound," which describes its chemical synthesis nih.gov. While the precise step-by-step details of this early route for this compound were not extensively detailed in the immediately available search results beyond this reference, the context suggests it involved the coupling of key molecular fragments to assemble the final structure, likely employing standard organic synthesis techniques prevalent at the time for creating sulfonamide and pyrazole moieties. These initial routes focused on achieving the desired molecular structure to enable preliminary biological testing and target validation.
Methodological Advancements in this compound-Related Compound Synthesis for Academic Research
Academic research into NMT inhibitors has led to the development of various synthetic methodologies for this compound and its analogs. These advancements often focus on improving efficiency, yield, and access to diverse structural variations for structure-activity relationship (SAR) studies.
Research has explored the synthesis of pyrazole sulfonamides as Trypanosoma brucei N-myristoyltransferase inhibitors researchgate.net. One approach mentioned involves the synthesis of pyrazole sulfonamides through a 4-nitropyrazole intermediate, followed by a reduction reaction researchgate.net. This highlights the use of established pyrazole synthesis strategies in the development of this compound class.
The synthesis of related heterocyclic compounds, such as triazoles, which can also possess biological activity, has seen methodological advancements, including the use of non-conventional "green" sources like microwave heating, ultrasound, and mechanochemistry nih.gov. While these specific examples pertain to triazoles, they illustrate the broader trends in academic synthesis towards exploring diverse reaction conditions and energy sources to improve efficiency and broaden the scope of accessible compounds.
Academic research often involves the synthesis of libraries of compounds with subtle structural variations to understand how these changes impact biological activity. This necessitates flexible and efficient synthetic routes that can accommodate different substituents and functional groups on the core this compound scaffold. The development of such routes contributes to a deeper understanding of the chemical space around NMT inhibitors.
Application of Green Chemistry Principles in Synthetic Route Design for Related Chemical Entities
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes jetir.orgresearchgate.net. While specific details on the application of green chemistry principles directly to the large-scale synthesis of this compound were not prominently featured in the search results, the broader context of chemical synthesis, particularly in academic and increasingly in industrial settings, shows a growing emphasis on these principles jetir.orgresearchgate.net.
Green chemistry approaches in organic synthesis include the use of alternative solvents (such as water, polyethylene (B3416737) glycol, or supercritical fluids), solvent-free reactions, microwave irradiation, ultrasound, and biocatalysis nih.govresearchgate.netresearchgate.net. These methods can offer advantages such as reduced reaction times, lower energy consumption, decreased waste generation, and improved safety nih.govjetir.orgresearchgate.net.
For related chemical entities and in the context of developing new synthetic routes for biologically active compounds, researchers are exploring greener alternatives to traditional methods nih.govresearchgate.net. This includes developing processes with higher atom economy, using renewable feedstocks where possible, and designing syntheses that avoid toxic reagents and solvents jetir.orgresearchgate.netresearchgate.net. The application of these principles to the synthesis of complex molecules like this compound would involve evaluating each step of the synthesis for opportunities to minimize environmental impact and improve sustainability. While specific examples for this compound were not detailed, the general trend in modern synthetic chemistry is towards incorporating these considerations into route design.
Advanced Research Methodologies and Future Directions for Ddd86481
Application in Chemical Biology Tools and Probes Development
NMT inhibitors, including DDD86481 and its analog DDD85646, have proven valuable as chemical biology tools to investigate the biological roles of protein myristoylation. guidetopharmacology.orgwikipedia.orgcenmed.comguidetopharmacology.orgguidetopharmacology.org By selectively inhibiting NMT, researchers can perturb protein myristoylation and study the downstream effects on protein localization, function, and cellular pathways. This approach has been instrumental in validating NMT as a drug target in various organisms, such as the human malaria parasite Plasmodium falciparum and the fungus Aspergillus fumigatus. guidetopharmacology.orgwikipedia.orgcenmed.comguidetopharmacology.orgguidetopharmacology.org Chemical proteomics, combined with selective small molecule NMT inhibitors, allows for the identification and quantification of myristoylated proteins, providing a proteome-wide view of this critical post-translational modification. guidetopharmacology.orgcenmed.comguidetopharmacology.org Studies using NMT inhibitors have demonstrated that inhibiting N-myristoylation can lead to pleiotropic effects in parasites, disrupting essential processes like the assembly of the inner membrane complex and merozoite egress and invasion. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org
Investigation as a Payload for Research-Stage Antibody-Drug Conjugates (ADCs)
NMT inhibitors, including this compound, are being actively investigated as a novel class of payloads for antibody-drug conjugates (ADCs). blogspot.comnih.govinvivochem.cnplantaedb.com This strategy aims to deliver the potent cytotoxic activity of NMT inhibition directly to cancer cells expressing specific surface antigens targeted by the antibody. NMT inhibitors are considered promising ADC payloads because they simultaneously affect multiple processes critical for cancer cell growth and survival. blogspot.comnih.gov Preclinical research with NMT inhibitor-ADCs has demonstrated potent cytotoxic activity in vitro and tumor regression in animal models, including models unresponsive to other payload classes like topoisomerase inhibitors. invivochem.cn Companies are actively seeking partnerships to develop NMT inhibitors as ADC payloads, highlighting the potential of this approach in oncology. blogspot.comnih.gov Studies have shown that potent small molecule inhibitors of NMT can be conjugated to therapeutic monoclonal antibodies to generate effective ADC payloads. invivochem.cn For example, a Trastuzumab-NMT inhibitor ADC (MYX2449) showed potent cell killing in Her2+ breast cancer cells in vitro and demonstrated significant tumor growth inhibition in xenograft models. invivochem.cn
Development of Predictive Biomarkers for this compound Sensitivity in Preclinical Models
Research is underway to identify predictive biomarkers for sensitivity to NMT inhibitors like this compound (zelenirstat) in preclinical models. Investigations into NMT expression levels in cancer cell lines and patient samples have revealed variability, particularly for NMT2 in hematologic cancers. Low or undetectable levels of NMT2 have been observed in a significant proportion of AML patient samples and cell lines. Studies have explored the correlation between genes predicting sensitivity to zelenirstat and genes related to ADC targets and sensitivity, suggesting potential avenues for identifying patient populations more likely to respond to NMT inhibitor-based therapies, including ADCs. nih.gov Further research is needed to fully elucidate the role of NMT1 and NMT2 expression levels and other potential molecular markers in predicting sensitivity to this compound.
Exploration of Combination Research Strategies in Preclinical Disease Models
The potential for combining NMT inhibitors with other therapeutic agents is being explored in preclinical disease models. In the context of parasitic infections, a combinatorial approach targeting NMT has been suggested as a strategy to address potential drug resistance. For cancer, preclinical studies with NMT2 inhibitors have indicated their ability to enhance the efficacy of existing cancer therapies, positioning them as promising candidates for combination treatments. While specific preclinical combination studies involving this compound were not detailed in the provided information, the general principle of combining NMT inhibition with other modalities to achieve synergistic effects or overcome resistance is an active area of research for this class of compounds.
Unexplored Research Avenues and Mechanistic Questions for NMT Inhibition
Despite advances, several unexplored research avenues and mechanistic questions surround NMT inhibition. The broader roles of protein myristoylation in various biological processes beyond established targets like cancer and parasitic infections, including inflammation and immune responses, warrant further investigation. The intricate inter-networking linkage between NMT overexpression, protein myristoylation, oxidative stress, inflammation, and carcinogenesis is not yet fully understood and requires deeper exploration. Mechanistic questions, such as how myristoylated proteins like c-Src transition between membrane-bound and cytosolic forms, remain active areas of research. The development of selective inhibitors for the two human NMT isoforms, NMT1 and NMT2, is also of interest, particularly given the variable expression of NMT2 in certain cancers. Understanding the specific contributions of each isoform to disease pathology could lead to more targeted therapies.
Contribution to Academic Drug Discovery Paradigms and Translational Research Models
The trajectory of this compound exemplifies a successful academic drug discovery paradigm and translational research model. The compound originated from a research program at the University of Dundee focused on identifying treatments for African sleeping sickness. medkoo.comguidetomalariapharmacology.orgcaymanchem.comiiab.me This highlights the potential of academic institutions to identify novel drug targets and develop promising lead compounds for diseases with unmet medical needs. The subsequent licensing of this compound to Pacylex Pharmaceuticals for development in oncology demonstrates effective translation of academic research into potential clinical applications through industry collaboration. medkoo.comguidetomalariapharmacology.orgcaymanchem.comiiab.me This model of repurposing compounds initially developed for one indication to another, based on a deeper understanding of their mechanism of action and target biology, represents an efficient path in drug development.
Q & A
Q. What is the primary mechanism of action of DDD86481 in cancer models?
this compound is a potent inhibitor of N-myristoyltransferase (NMT), an enzyme critical for protein myristoylation—a post-translational modification essential for membrane localization and function of oncoproteins. Researchers determine this mechanism using in vitro enzyme inhibition assays (IC50 < 1 nM) and in vivo tumor xenograft models. For example, oral administration of 25 mg/kg this compound significantly reduced tumor growth in MYC-deregulated PDX models (p < 0.05, time-adjusted ANOVA) by disrupting mitochondrial function and oxidative phosphorylation .
Q. How is the efficacy of this compound evaluated in preclinical cancer models?
Efficacy is assessed through dose-response studies in cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Experimental designs typically include:
- Dose regimens : 10–50 mg/kg administered daily (QD) or every other day (QOD) .
- Endpoint metrics : Tumor volume measurements, survival analysis, and histopathological validation.
- Statistical methods : Time-adjusted ANOVA for longitudinal tumor growth data and paired t-tests for body weight changes to evaluate toxicity .
Advanced Research Questions
Q. How does this compound exploit synthetic lethality in MYC-deregulated cancers?
Synthetic lethality arises from NMT inhibition disrupting myristoylation of mitochondrial proteins (e.g., NDUFAF4), leading to defective oxidative phosphorylation. Researchers validate this using Seahorse XFe96 analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). In P493-6 and LY11212 cells, 1 µM this compound reduced OCR by 40–60% (p < 0.001), confirming mitochondrial dysfunction as a key mechanism . Transcriptomic profiling of sensitive vs. resistant cell lines further identifies a "myristoylation inhibition sensitivity signature" predictive of therapeutic response .
Q. What methodologies resolve contradictions in this compound’s cytotoxic effects across cell viability assays?
Discrepancies arise from assay choice (e.g., Trypan Blue exclusion vs. MTS metabolic activity assays). For instance, Trypan Blue may underestimate cytotoxicity in slow-cycling cells, whereas MTS assays detect metabolic inhibition earlier. Researchers address this by cross-validating results with apoptosis markers (e.g., cleaved caspase-3) and orthogonal assays like colony formation .
Q. How are pharmacokinetics (PK) and toxicity profiles established for this compound?
PK parameters (e.g., EC50, Cmax) are determined using liquid chromatography-mass spectrometry (LC-MS) of plasma samples from C57/BL6 mice. Toxicity is assessed via:
Q. What experimental designs validate this compound’s clinical translatability?
Preclinical studies use MYC-driven lymphoma CDX models (e.g., DOHH-2 cells in NODscid mice) to demonstrate dose-dependent tumor regression (50 mg/kg QOD, p < 0.05) . These data, combined with safety profiles, support ongoing Phase I trials (NCT04836195) for relapsed/refractory hematologic malignancies .
Methodological Resources
- Data analysis : Use GraphPad Prism for longitudinal ANOVA and Dunnett’s corrections in toxicity studies .
- Assay selection : Prioritize metabolic (MTS) and functional (Seahorse) assays over dye-exclusion methods for dynamic cytotoxicity profiling .
- Translational frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
